2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol
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Overview
Description
The compound of interest belongs to a chemical family that involves complex synthetic routes and has been the subject of various structural and functional analyses due to its intricate molecular architecture. Such compounds are typically synthesized for their potential biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic structures like pyrazoles and triazoles, further modified with various substituents to achieve the desired compound. A common method includes the reaction of fluorinated chalcones with hydrazine in the presence of a catalyst, yielding fluorophenyl-substituted pyrazolines, which can be further oxidized to pyrazoles in good yield using oxidative agents (Aggarwal, Kumar, & Singh, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single crystal X-ray diffraction, revealing that these molecules can adopt planar conformations apart from certain substituents, which may be oriented perpendicular to the main molecular plane. This structural arrangement facilitates the study of intermolecular interactions and the electronic properties of the compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized and structurally characterized compounds with similar complex structures, focusing on their crystal structure and molecular conformation. For example, the synthesis of thiazole derivatives incorporating pyrazolyl and triazolyl motifs has been reported, demonstrating the compounds' planar structure apart from some groups oriented perpendicular to the main molecule plane (Kariuki et al., 2021). Such studies contribute to the understanding of molecular interactions and conformational preferences in solid-state forms.
Antimicrobial Screening
Compounds featuring pyrazolyl, triazolyl, and thiazolyl units have been evaluated for their antimicrobial properties. Novel ethanol derivatives synthesized through click reactions and subsequent reductions have shown significant antifungal activity against Aspergillus niger, with moderate activity against bacterial strains (Jagadale et al., 2020). These findings suggest potential applications in developing treatments against fungal infections.
Binding Interaction Studies
The interaction of synthesized compounds with biological receptors has been studied to understand their potential inhibitory actions. For instance, a compound was docked with human prostaglandin reductase to investigate its binding interactions, offering insights into its plausible inhibitory action (Nayak & Poojary, 2019). These studies are crucial for drug discovery and understanding the mechanism of action of potential therapeutic agents.
pH Measurement Applications
The synthesis of trifluoromethylazoles and their evaluation for measuring pH in biological media via 19F NMR spectroscopy have been explored. The determination of pKa values for these compounds highlights their utility in biological and chemical research for pH measurements (Jones et al., 1996). Such applications are valuable in various scientific fields, including chemistry, biology, and environmental science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been known to affect various cellular components negatively, particularly in the presence of oxidative stress .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[2-(3-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-10-6-11(2)22(19-10)16(24)14-8-21(20-18-14)9-15(23)12-4-3-5-13(17)7-12/h3-8,15,23H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNDCIHBMUAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC(=CC=C3)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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